molecular formula C11H9BrN2O3 B11835825 Ethyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Ethyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B11835825
M. Wt: 297.10 g/mol
InChI Key: QUNVWQIVIXYYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a high-purity chemical intermediate designed for antimicrobial research and development. This compound features the 1,8-naphthyridine core, a privileged structure in medicinal chemistry known for its synthetic antibiotic properties . The bromine substituent at the C-7 position is a key reactive site, enabling further structural diversification through cross-coupling reactions to create novel derivatives for structure-activity relationship (SAR) studies . The 4-oxo-3-carboxylate moiety is a critical pharmacophore for interaction with bacterial enzymes . Researchers value this compound as a versatile building block in the synthesis of potential antibacterial agents, particularly for investigating new quinolone-like compounds that target DNA gyrase and topoisomerase IV to inhibit bacterial replication . This product is intended for industrial and scientific research applications only. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

IUPAC Name

ethyl 7-bromo-4-oxo-1H-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)7-5-13-10-6(9(7)15)3-4-8(12)14-10/h3-5H,2H2,1H3,(H,13,14,15)

InChI Key

QUNVWQIVIXYYGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=N2)Br

Origin of Product

United States

Preparation Methods

Direct Electrophilic Bromination

Post-cyclization bromination using N-bromosuccinimide (NBS) or Br₂ in acidic media. The electron-rich C7 position of 1,8-naphthyridine is susceptible to electrophilic substitution.

Example Protocol ():

  • Substrate : Unsubstituted 1,8-naphthyridine-3-carboxylate.

  • Reagent : NBS (1.2 equiv) in acetic acid.

  • Conditions : 70°C, 4 hours.

  • Yield : 60–70%.

Brominated Precursor Incorporation

Using pre-brominated starting materials avoids late-stage functionalization challenges. For instance, 7-bromo-2-aminonicotinaldehyde can be synthesized via bromination of 2-aminonicotinaldehyde using PBr₃ or HBr/H₂O₂ .

Example Protocol ():

  • Substrate : 2-Aminonicotinaldehyde.

  • Reagent : HBr (48%)/H₂O₂ (30%).

  • Conditions : 0°C to room temperature, 2 hours.

  • Yield : 75–80%.

Esterification and Functionalization

The carboxylate group at position 3 is typically introduced via esterification during cyclization. Ethyl cyanoacetate or ethyl acetoacetate serves as both the carbonyl source and ester donor.

Optimization Considerations :

  • Solvent : Water or ethanol enhances solubility and reduces side reactions.

  • Catalyst : ChOH improves reaction efficiency by stabilizing intermediates via hydrogen bonding.

Example Protocol ():

  • Reactants : 7-Bromo-2-aminonicotinaldehyde (1 equiv), ethyl cyanoacetate (1 equiv).

  • Catalyst : Piperidine (0.1 equiv).

  • Conditions : Trituration in mortar/pestle, room temperature, 1 hour.

  • Yield : 76%.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization and bromination steps, reducing reaction times from hours to minutes.

Example Protocol ():

  • Reactants : 2-Aminonicotinaldehyde, ethyl bromoacetate.

  • Conditions : Microwave, 150°C, 15 minutes.

  • Yield : 68–72%.

One-Pot Multi-Step Synthesis

Combining cyclization, bromination, and esterification in a single pot minimizes intermediate isolation.

Example Protocol ():

  • Cyclization : 2-Aminonicotinaldehyde + ethyl acetoacetate → 1,8-naphthyridine core.

  • Bromination : In-situ addition of NBS.

  • Workup : Acidic hydrolysis (HCl/acetic acid) to isolate product.

  • Yield : 55–65%.

Challenges and Optimization

  • Regioselectivity : Competing bromination at positions 5 or 6 necessitates directing groups (e.g., ester or cyano) to favor C7.

  • Solubility : Ionic liquids (e.g., ChOH) enhance substrate solubility in aqueous media, improving yields.

  • Purification : Chromatography-free isolation via precipitation in water/ethanol mixtures is feasible.

Comparative Analysis of Methods

MethodYield (%)TimeKey Advantage
Friedlander + ChOH85–926 hEco-friendly, high yield
Electrophilic Br₂60–704 hDirect functionalization
Microwave-Assisted68–7215 mRapid synthesis
One-Pot55–658 hSimplified workflow

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridine derivatives.

Scientific Research Applications

Ethyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 7-bromo-1H-indole-2-carboxylate

Uniqueness

Ethyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS Number: 89142-15-4) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies and findings, and includes data tables for clarity.

Chemical Structure and Properties

This compound has the following molecular formula:

PropertyValue
Molecular FormulaC₁₁H₉BrN₂O₃
Molecular Weight297.11 g/mol
CAS Number89142-15-4

The compound features a naphthyridine core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent research has demonstrated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. This compound has been evaluated for its in vitro antimicrobial efficacy against various pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound showed promising MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains, indicating high potency .
  • Bactericidal Activity : In time-kill assays, the compound exhibited bactericidal effects at different concentrations, supporting its potential as an effective antimicrobial agent .
  • Biofilm Inhibition : It demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies indicate that it may inhibit key enzymes involved in cancer progression.

Enzyme Inhibition:

  • DNA Gyrase Inhibition : The compound showed IC₅₀ values between 12.27–31.64 μM, indicating its effectiveness as a DNA gyrase inhibitor .
  • Dihydrofolate Reductase (DHFR) Inhibition : It also displayed strong inhibition of DHFR with IC₅₀ values ranging from 0.52–2.67 μM, crucial for cancer cell proliferation .

Toxicity Profile

The hemolytic activity of the compound was assessed to evaluate its safety profile:

  • Low Hemolytic Activity : The % lysis was found to be between 3.23% and 15.22%, which is significantly lower than Triton X-100, suggesting low toxicity to red blood cells .
  • Non-Cytotoxicity : The compound exhibited non-cytotoxic behavior with IC₅₀ values greater than 60 μM in various cell lines .

Study on Antimicrobial Efficacy

In a study published by the American Chemical Society, derivatives including this compound were tested against multiple pathogens. The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to traditional antibiotics .

Research on Anticancer Properties

A review highlighted the anticancer properties of naphthyridine derivatives, including Ethyl 7-bromo compounds. These studies emphasized their role in inhibiting critical enzymes involved in cancer cell metabolism and proliferation, showcasing their potential as therapeutic agents in oncology .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, and what experimental conditions optimize yield?

Methodological Answer: The compound is synthesized via multi-step reactions starting from malonate derivatives. A common approach involves:

  • Step 1: Cyclization of malonate derivatives in diphenyl ether under reflux to form the 1,8-naphthyridine core (e.g., ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) .
  • Step 2: Bromination at the 7-position using brominating agents (e.g., PBr₃ or NBS) under controlled temperatures.
  • Optimization: Microwave-assisted synthesis (e.g., Grohe-Heitzer reaction) reduces reaction time and improves regioselectivity . Yields are typically 45–70%, with purity confirmed via TLC (chloroform:methanol = 4:1) .

Q. How is the structure of this compound validated, and what analytical techniques are essential for characterization?

Methodological Answer: Structural validation employs:

  • 1H-NMR/IR Spectroscopy: Confirms functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and substitution patterns .
  • X-ray Crystallography: Resolves tautomeric equilibria (e.g., keto-enol forms) using programs like SHELXL. For example, monoclinic crystal systems (space group P2₁/c) are reported for similar naphthyridines .
  • HPLC Analysis: Reverse-phase chromatography (e.g., Newcrom R1 column) monitors purity and logP (~1.61) .

Q. What are the primary biological targets of 1,8-naphthyridine derivatives, and how does bromination at C7 influence activity?

Methodological Answer: Bromine at C7 enhances steric bulk and electronegativity, improving interactions with bacterial DNA gyrase/topoisomerase IV. Key steps for activity assessment:

  • In vitro Assays: Minimum inhibitory concentration (MIC) against Gram-negative pathogens (e.g., E. coli).
  • Molecular Docking: Computational models (e.g., AutoDock Vina) predict binding affinity to enzyme active sites . Bromine’s role is compared to chloro/fluoro analogs in SAR studies .

Advanced Research Questions

Q. How can synthetic efficiency be improved for scale-up, and what pitfalls arise in optimizing microwave-assisted protocols?

Methodological Answer:

  • Microwave Optimization: Use sealed tubes and polar solvents (e.g., DMF) to enhance dielectric heating. For example, microwave irradiation at 120°C reduces reaction time from 24h to 35 minutes .
  • Pitfalls: Overheating may degrade brominated intermediates; monitor via in-situ IR. Side reactions (e.g., ester hydrolysis) require pH control (maintain <pH 5) .

Q. What computational strategies predict ADMET properties, and how do substituents at C3 (ester) and C7 (Br) affect bioavailability?

Methodological Answer:

  • In silico Tools: SwissADME predicts bioavailability (e.g., bromine reduces solubility but increases logP).
  • Metabolic Stability: Ester groups (C3) are prone to hydrolysis; prodrug strategies (e.g., ethyl → methyl esters) improve stability .
  • Data Interpretation: Compare with fluoroquinolones (e.g., ciprofloxacin) to contextualize bromine’s impact .

Q. How do tautomeric forms of this compound influence crystallographic data interpretation, and what refinement methods resolve ambiguity?

Methodological Answer:

  • Tautomerism: The 4-oxo group exists in equilibrium with enol forms. SHELXL refinement (via Hirshfeld surface analysis) distinguishes keto (C=O) from enol (C–O) using electron density maps .
  • Validation: R-factors <0.05 and Δρ <0.3 eÅ⁻³ confirm accuracy. Hydrogen-bonding networks (e.g., O–H···N interactions) stabilize the keto form .

Q. What are the challenges in synthesizing C7-substituted analogs, and how does regioselectivity vary with different halogens?

Methodological Answer:

  • Regioselectivity: Bromine’s larger atomic radius favors electrophilic substitution at C7 over C5/C6. Compare with chloro analogs (e.g., SOCl₂/ZnCl₂ yields 83% chlorination ).
  • Side Reactions: Competing nucleophilic attack at C3 is mitigated using bulky bases (e.g., DBU) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.